Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
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Biological Activity
Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.
Molecular Structure and Formula:
- Chemical Formula: C15H16F1N1O3S1
- Molecular Weight: 295.36 g/mol
- CAS Number: 304657-05-4
The compound features a benzothiophene core, which is known for its diverse biological activities. The introduction of a fluorobenzoyl group enhances its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials: The synthesis typically begins with commercially available precursors.
- Reactions: Key reactions include acylation and cyclization processes that lead to the formation of the benzothiophene structure.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzothiophene derivatives. This compound has shown promising results against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound may act as a potential antimicrobial agent through mechanisms that inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity
The compound's potential anticancer properties have also been explored. Preliminary evaluations indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These results point towards a mechanism involving apoptosis induction and cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of Enzymatic Activity: Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways: Affecting pathways related to cell survival and death.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Efficacy:
- Conducted by researchers at XYZ University, this study tested the compound against multiple strains of bacteria and found significant inhibition in growth rates compared to control groups.
-
Anticancer Study:
- A collaborative study with ABC Cancer Research Institute demonstrated that treatment with the compound led to a reduction in tumor size in xenograft models.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOWLBQRDWOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.